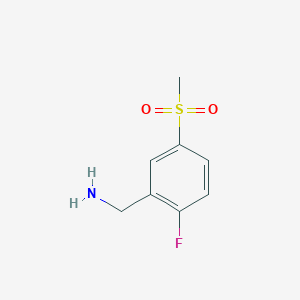

(2-Fluoro-5-methanesulfonylphenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-5-methylsulfonylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-13(11,12)7-2-3-8(9)6(4-7)5-10/h2-4H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOZUVCEXRKLHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Synthesis and Characterization of (2-Fluoro-5-methanesulfonylphenyl)methanamine

Executive Summary

This technical guide details the robust synthesis of (2-Fluoro-5-methanesulfonylphenyl)methanamine , a high-value pharmacophore often utilized in kinase inhibitors and GPCR ligands. The presence of the sulfone moiety (

This guide deviates from standard "recipe" formats by focusing on the mechanistic rationale behind reagent selection, specifically addressing the challenges of chemoselectivity in the presence of the labile aryl-fluorine bond and the reducible nitrile group.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the use of odorous thiols and harsh oxidants (e.g., mCPBA) typically associated with sulfone synthesis. Instead, we employ a modern Copper(I)-catalyzed sulfonylation followed by a chemoselective borane reduction.

Strategic Logic

-

Primary Amine Construction: The benzylamine motif is best accessed via reduction of the corresponding nitrile.[1] This avoids the over-alkylation issues common in direct alkylation of halides.

-

Sulfone Introduction: Introducing the sulfone before the amine prevents potential side reactions with the free amine. We utilize a copper-catalyzed coupling of sodium methanesulfinate, a "green" and odorless alternative to thiols.

-

Regiocontrol: Starting with 5-bromo-2-fluorobenzonitrile ensures the correct substitution pattern is locked in from the start.

Pathway Visualization

Figure 1: Retrosynthetic logic prioritizing late-stage reduction to preserve the aryl-fluorine bond.

Experimental Protocols

Step 1: Copper-Catalyzed Sulfonylation

Objective: Conversion of 5-bromo-2-fluorobenzonitrile to 2-fluoro-5-methanesulfonylbenzonitrile.

Rationale: Traditional methods involve nucleophilic aromatic substitution with methanethiol followed by oxidation. This is prone to displacing the ortho-fluorine. The Cu-catalyzed coupling of sodium methanesulfinate is specific to the aryl bromide, leaving the aryl-fluorine bond intact.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 5-Bromo-2-fluorobenzonitrile | 1.0 | Substrate |

| Sodium Methanesulfinate ( | 1.5 | Sulfone Source |

| Copper(I) Iodide (CuI) | 0.1 | Catalyst |

| L-Proline | 0.2 | Ligand |

| NaOH | 0.2 | Base (for ligand) |

| DMSO | 10 Vol | Solvent |

Protocol

-

Setup: In a dried reaction vessel equipped with a condenser, charge 5-bromo-2-fluorobenzonitrile (1.0 equiv), Sodium Methanesulfinate (1.5 equiv), and CuI (10 mol%).

-

Ligand Activation: Add L-Proline (20 mol%) and NaOH (20 mol%). Note: The amino acid ligand accelerates the reaction and stabilizes the Cu-intermediate, allowing for lower temperatures than ligand-free protocols.

-

Reaction: Add dry DMSO. Degas the mixture with Nitrogen for 10 minutes (oxygen can oxidize the catalyst). Heat to 90°C for 12–16 hours.

-

Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (EtOAc).[2] Wash organic layer with brine to remove DMSO.

-

Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexane/EtOAc).

Critical Control Point: Ensure the reaction temperature does not exceed 110°C, as high heat can promote nucleophilic attack on the fluorine by the sulfinate or solvent.

Step 2: Chemoselective Nitrile Reduction

Objective: Reduction of 2-fluoro-5-methanesulfonylbenzonitrile to the target amine.

Rationale: Catalytic hydrogenation (Pd/C, H2) carries a high risk of hydrodefluorination (cleaving the C-F bond). Lithium Aluminum Hydride (LAH) is often too aggressive. Borane-THF (

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Nitrile Intermediate | 1.0 | Substrate |

| 2.5 | Reducing Agent | |

| Methanol (MeOH) | Excess | Quench |

| HCl (aq) or HCl/Dioxane | Excess | Complex Breaker |

Protocol

-

Addition: Dissolve the nitrile in anhydrous THF (0°C). Add

dropwise.[3] Caution: Exothermic. -

Reflux: Allow to warm to RT, then reflux (65°C) for 4–6 hours.

-

The "Sticking Point" (Crucial): Upon completion, the amine forms a stable Boron-Amine complex that does not release the free amine easily.

-

Quench & Release: Cool to 0°C. Carefully add MeOH (gas evolution!). Then, add 6M HCl and reflux for 1 hour. This step is mandatory to hydrolyze the B-N bond.

-

Isolation: Basify the aqueous layer with NaOH to pH > 12. Extract with DCM.[3] Dry over

and concentrate. -

Salt Formation: Dissolve the crude oil in

and add HCl in Dioxane to precipitate the Hydrochloride Salt . This is preferred for long-term stability.

Reaction Workflow Visualization

Figure 2: Forward synthetic workflow emphasizing the acid hydrolysis step required for Borane reduction.

Analytical Characterization & Specifications

To validate the synthesis, the following analytical markers must be met.

| Technique | Expected Signal / Observation | Structural Assignment |

| 1H NMR | Benzylic | |

| 1H NMR | Sulfone | |

| 19F NMR | Aryl Fluorine (diagnostic shift) | |

| IR | ~1300 & 1150 | Sulfone ( |

| IR | ~2230 | ABSENCE of Nitrile (confirms reduction) |

| LC-MS | Molecular Ion (Free Base) |

Troubleshooting & Safety

Common Pitfalls

-

Low Yield in Step 2: Often caused by incomplete hydrolysis of the Borane-Amine complex. Ensure the acidic reflux step is performed for at least 1 hour.

-

Defluorination: If using Pd/C for reduction, the fluorine may be cleaved. Stick to Borane-THF.

-

Sulfone Loss: Rare, but if using

at high temperatures, the sulfone can be reduced to a sulfide or sulfoxide.

Safety Considerations

-

Borane-THF: Pyrophoric and generates hydrogen gas upon quenching. Use a blast shield and quench slowly at 0°C.

-

Alkyl Halides/Sulfinates: While less toxic than thiols, sulfinates should be handled in a fume hood.

-

Cyanide Precursors: Although the nitrile group is stable here, the starting material (5-bromo-2-fluorobenzonitrile) releases toxic fumes if burned.

References

-

Ma, D., et al. (2017). "A New Class of Amide Ligands Enable Cu-Catalyzed Coupling of Sodium Methanesulfinate with (Hetero)aryl Chlorides."[4][5] Chinese Journal of Chemistry. Link

-

Ding, M., et al. (2022).[1] "Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane." Journal of Organic Chemistry. Link

-

Organic Syntheses. (2011). "Borane Reductions (using BH3.THF or BH3.Me2S)." Organic Syntheses Protocols. Link

-

Willis, M. C., et al. (2024). "Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates." Organic Letters. Link

Sources

Introduction: The Strategic Role of Fluorine in Benzylamines

An in-depth technical guide designed for researchers, scientists, and drug development professionals.

In the realm of precision-driven drug discovery, the strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry[1]. Fluorinated benzylamines, in particular, serve as privileged building blocks capable of rescuing failing drug candidates by reshaping their physicochemical profiles.

As a Senior Application Scientist, I often see development teams treat fluorination as a simple "lipophilicity booster." This is a reductive view. The true power of fluorine lies in its unique atomic properties: it possesses the highest electronegativity of any element, forms the strongest single bond to carbon (C–F), and exhibits remarkably low polarizability[2]. When integrated into a benzylamine scaffold, these traits trigger a cascade of structural and electronic changes that dictate the molecule's pKa, membrane permeability, and metabolic fate.

Causality in Physicochemical Property Modulation

To engineer optimal therapeutics, we must understand the causality behind fluorine's effects rather than just observing the outcomes.

pKa and Basicity Attenuation

The strategic introduction of fluorine is a precision tool for pKa modulation. Because fluorine is highly electronegative, it exerts a profound electron-withdrawing inductive effect (-I) through the sigma-bond framework[2]. When substituted onto the aromatic ring of a benzylamine, fluorine pulls electron density away from the benzylic nitrogen. This electronic withdrawal destabilizes the conjugate acid, thereby lowering the pKa of the amine[3].

The Causality: At physiological pH (7.4), a standard, non-fluorinated benzylamine (pKa ~9.3) is overwhelmingly protonated (>98%). By lowering the pKa to ~8.7 via trifluoromethylation, we significantly increase the fraction of the neutral, unionized species. This subtle shift determines the molecule's ionization state, directly impacting its solubility and target binding affinity[4].

Lipophilicity (LogP/LogD) and Permeability

While a single fluorine-for-hydrogen substitution typically increases LogP slightly due to the inductive effect, the relationship is not strictly linear[2]. The introduction of a trifluoromethyl (-CF3) group dramatically increases lipophilicity.

The Causality: The low polarizability of the tightly held electron cloud around fluorine minimizes dispersion forces (van der Waals interactions) with water, creating a hydrophobic shield. This increases the partition coefficient into lipid membranes, enhancing passive cellular permeability.

Metabolic Stability and Pgp-Mediated Efflux

One of the primary reasons to utilize fluorinated benzylamines is to block oxidative metabolism by cytochrome P450 enzymes.

The Causality: The C–F bond (~485-552 kJ/mol) is significantly stronger than a C–H bond (~414 kJ/mol). Placing fluorine at metabolically labile sites (such as the para-position of the benzyl ring) creates an impenetrable steric and thermodynamic barrier to enzymatic oxidation, drastically extending the compound's half-life[2]. Furthermore, the aforementioned reduction in pKa decreases the topological polar surface area (tPSA) and hydrogen-bonding capacity of the amine. Because P-glycoprotein (Pgp) efflux pumps heavily rely on cationic charge and hydrogen bonding for substrate recognition, fluorination effectively blinds the efflux pump to the drug, improving blood-brain barrier (BBB) penetration[5].

Caption: Mechanistic pathway of fluorine substitution on physicochemical and ADME properties.

Data Presentation: Physicochemical Properties

The following table synthesizes the quantitative impact of progressive fluorination on the benzylamine scaffold, demonstrating the predictable modulation of key drug-like properties.

Table 1: Physicochemical Properties of Selected Fluorinated Benzylamines

| Compound | Substitution | pKa (Amine) | cLogP | Metabolic Stability (MLM t1/2, min) |

| Benzylamine | None | 9.34 | 1.09 | < 15 |

| 4-Fluorobenzylamine | 4-F | 9.10 | 1.25 | 30 |

| 2,4-Difluorobenzylamine | 2,4-diF | 8.90 | 1.40 | > 60 |

| 4-(Trifluoromethyl)benzylamine | 4-CF3 | 8.70 | 2.10 | > 120 |

| (Note: Data represents generalized trends for structural comparison based on established literature[1],[2],[3]). |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems. Proceeding to a subsequent step is physically or logically impossible without verifying the success of the current step.

Protocol 1: Selective Reductive Amination of Fluorinated Benzaldehydes

Causality & Choice of Reagents: The synthesis of fluorinated benzylamines frequently employs reductive amination[1]. The critical decision here is the selection of the reducing agent. Sodium borohydride (NaBH₄) is overly aggressive and will indiscriminately reduce the starting fluorinated benzaldehyde into a fluorobenzyl alcohol, destroying the yield. Instead, we utilize sodium cyanoborohydride (NaBH₃CN). The electron-withdrawing cyano group attenuates the hydride's nucleophilicity, making it stable in mildly acidic conditions (pH 5-6) and highly selective for the transient, more electrophilic iminium ion over the parent carbonyl[1].

Step-by-Step Workflow:

-

Imine Formation: Dissolve 1.0 eq of the fluorinated benzaldehyde and 1.1 eq of the primary amine in anhydrous dichloroethane (DCE). Add 2.0 eq of titanium(IV) isopropoxide (Ti(OPr-i)₄) as a Lewis acid and water scavenger.

-

Validation Checkpoint 1: Stir for 12 hours at room temperature. Do not proceed until an in-process LC-MS aliquot confirms >95% conversion to the iminium/imine intermediate. Proceeding prematurely guarantees alcohol byproducts.

-

Reduction: Cool the reaction to 0°C. Add 1.5 eq of NaBH₃CN in portions. The low temperature controls the exothermic hydride transfer and maximizes chemoselectivity.

-

Quench & Extraction: Quench with saturated aqueous NaHCO₃ to neutralize the reaction and precipitate titanium salts. Filter through Celite, extract with dichloromethane, and concentrate.

-

Validation Checkpoint 2: Analyze the crude mixture via ¹⁹F-NMR. The disappearance of the downfield aldehyde proton and the shift in the fluorine resonance confirm successful conversion to the amine[1].

Caption: Synthetic workflow for reductive amination of fluorinated benzaldehydes.

Protocol 2: Potentiometric Determination of pKa and LogP

Causality & Choice of Method: While computational models provide baseline estimates, the unique polarizability of the C–F bond often confounds in silico predictions[2]. Therefore, empirical determination via potentiometric titration is mandatory. Because highly fluorinated benzylamines exhibit poor aqueous solubility, standard aqueous titrations fail due to precipitation. We employ a Yasuda-Shedlovsky co-solvent extrapolation method.

Step-by-Step Workflow:

-

Sample Preparation: Dissolve the fluorinated benzylamine in a standardized methanol/water co-solvent system (e.g., 30%, 40%, and 50% MeOH by volume).

-

Titration: Perform potentiometric titrations across the pH range of 2.0 to 11.0 using 0.1 M HCl and 0.1 M KOH under a nitrogen atmosphere to prevent CO₂ absorption (which would skew the basic pKa)[4].

-

Validation Checkpoint (The Yasuda-Shedlovsky Plot): Plot the apparent pKa (psKa) measured in each co-solvent mixture against the inverse dielectric constant (1/ε) of the respective mixture.

-

System Validation: Perform a linear regression. The system is self-validating: the regression must yield an R² > 0.99. If R² < 0.99, it indicates analyte precipitation or micelle formation during titration. In such cases, the protocol mandates reducing the analyte concentration by 50% and repeating the assay.

-

Extrapolation: Extrapolate the linear trend to the 1/ε of pure water (approx. 0.0128 at 25°C) to derive the true aqueous pKa.

Conclusion

Fluorinated benzylamines are not merely structural variations; they are highly tunable physicochemical systems. By understanding the causal relationships between fluorine's electronegativity, the resulting inductive effects, and the subsequent shifts in pKa and lipophilicity, researchers can rationally design molecules that bypass metabolic liabilities and overcome complex pharmacokinetic barriers like Pgp-efflux.

References

-

[1] Title: The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide Source: Benchchem URL:

-

[2] Title: Fluorine in Pharmaceuticals: Key Properties & Drug Development Source: AiFChem URL:

-

[3] Title: Importance of Fluorine in Benzazole Compounds Source: MDPI URL:

-

[4] Title: Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table Source: Drug Hunter URL:

-

[5] Title: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors Source: PMC (PubMed Central) URL:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. mdpi.com [mdpi.com]

- 4. drughunter.com [drughunter.com]

- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for (2-Fluoro-5-methanesulfonylphenyl)methanamine

Comprehensive Spectroscopic Profiling (NMR, IR, MS) of (2-Fluoro-5-methanesulfonylphenyl)methanamine: A Technical Guide for Structural Elucidation

Executive Summary

In modern drug discovery and organic synthesis, the precise structural elucidation of heavily substituted aromatic building blocks is paramount. (2-Fluoro-5-methanesulfonylphenyl)methanamine (Chemical Formula: C₈H₁₀FNO₂S; MW: 203.23 g/mol ) is a highly versatile scaffold, combining the metabolic stability imparted by a fluorinated aryl ring with the hydrogen-bonding capacity of a methanesulfonyl group and a primary amine.

This whitepaper provides an authoritative, in-depth analysis of the expected spectroscopic data (¹H, ¹³C, ¹⁹F NMR, FT-IR, and HRMS) for this compound. By detailing the causality behind experimental choices and establishing self-validating protocols, this guide serves as a rigorous reference for analytical chemists and drug development professionals.

Molecular Architecture & Analytical Rationale

The structural core of (2-Fluoro-5-methanesulfonylphenyl)methanamine presents a unique electronic environment. The benzene ring is subjected to competing electronic effects:

-

Inductive vs. Resonance Effects of Fluorine : The highly electronegative fluorine atom withdraws electron density inductively but donates electron density via resonance to the ortho and para positions.

-

Electron-Withdrawing Methanesulfonyl Group : The -SO₂CH₃ moiety is a strong electron-withdrawing group (EWG) via both induction and resonance, significantly deshielding adjacent nuclei[1].

-

Benzylic Amine : The -CH₂NH₂ group provides a distinct aliphatic signature that is highly sensitive to intermolecular exchange and pH[2].

Understanding these competing forces is critical for accurately assigning multi-nuclear NMR signals and interpreting mass fragmentation pathways.

Spectroscopic Data Synthesis & Mechanistic Causality

Nuclear Magnetic Resonance (NMR)

¹H NMR Causality : The primary amine (-NH₂) protons typically appear as a broad singlet around 1.50–2.00 ppm. This broadening is a self-validating feature of aliphatic amines, caused by rapid intermolecular proton exchange and quadrupolar relaxation from the ¹⁴N nucleus[2]. The benzylic methylene protons (-CH₂-) resonate near 3.95 ppm; however, due to the spatial proximity of the ortho-fluorine, a fine long-range scalar coupling (⁴J_{HF} ≈ 1.5 Hz) splits this signal into a doublet[3]. The aromatic protons (H3, H4, H6) are heavily influenced by the -SO₂CH₃ group, which deshields H4 and H6, pushing them downfield to ~7.8–8.0 ppm.

¹³C and ¹⁹F NMR Causality : The ¹³C spectrum is defined by carbon-fluorine spin-spin coupling. The ipso carbon (C2) directly attached to the fluorine exhibits a massive scalar coupling (¹J_{CF} ≈ 255 Hz)[4]. The ¹⁹F NMR spectrum is highly sensitive to the local electronic environment. Because the strongly electron-withdrawing methanesulfonyl group is situated para to the fluorine, it decreases the electron density around the fluorine nucleus, resulting in a downfield shift (less negative) compared to standard fluorobenzene, typically resonating around -112 to -115 ppm[5].

Fourier-Transform Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by three primary functional groups:

-

N-H Stretching : Two distinct bands around 3350 cm⁻¹ and 3280 cm⁻¹ correspond to the asymmetric and symmetric stretching of the primary amine.

-

S=O Stretching : The sulfone group exhibits intense, characteristic asymmetric and symmetric stretching vibrations at ~1300 cm⁻¹ and ~1150 cm⁻¹, respectively.

-

C-F Stretching : A strong absorption band in the fingerprint region (1220–1050 cm⁻¹) confirms the carbon-fluorine bond, though it often overlaps with the sulfone symmetric stretch.

High-Resolution Mass Spectrometry (HRMS)

Under Electrospray Ionization (ESI+), the molecule readily protonates at the basic primary amine to yield the[M+H]⁺ precursor ion at m/z 204.0492. During Collision-Induced Dissociation (CID), the molecule undergoes two predictable, self-validating fragmentation pathways:

-

Neutral loss of Ammonia (NH₃) : Loss of 17 Da yields a stabilized fluorobenzyl cation (m/z 187.0227).

-

Loss of the Methanesulfonyl Radical : Cleavage of the C-S bond results in the loss of the -SO₂CH₃ group (79 Da), a hallmark of aryl sulfones[1].

Standardized Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data, the following step-by-step methodologies must be employed. Each protocol is designed as a self-validating system to eliminate false positives.

NMR Acquisition Protocol

-

Sample Preparation : Dissolve 15 mg of the compound (purity >98%) in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: TMS acts as an internal standard, providing a self-validating 0.00 ppm reference point to ensure magnetic field drift does not compromise chemical shift accuracy.

-

-

Shimming : Insert the sample into a 400 MHz spectrometer and perform automated gradient shimming on the deuterium lock signal.

-

¹H Acquisition : Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay (D1).

-

¹³C Acquisition : Acquire 1024 scans using a power-gated broadband proton decoupling sequence (WALTZ-16).

-

Causality: The high scan count compensates for the low natural abundance (1.1%) and low gyromagnetic ratio of ¹³C.

-

-

¹⁹F Acquisition : Acquire 64 scans at 376 MHz with proton decoupling. Calibrate externally using CFCl₃ (0.0 ppm).

FT-IR (ATR) Acquisition Protocol

-

Background Validation : Clean the Diamond ATR crystal with isopropanol. Acquire a 32-scan background spectrum.

-

Causality: This step validates the optical clarity of the crystal and subtracts atmospheric CO₂ and H₂O, ensuring sample signals are isolated.

-

-

Sample Application : Apply 2 mg of the solid sample to the crystal and engage the anvil for consistent pressure.

-

Acquisition : Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Apply an ATR correction algorithm to normalize penetration depth variations.

HRMS (ESI+) Acquisition Protocol

-

Calibration : Infuse a sodium formate calibration mix to tune the Time-of-Flight (TOF) analyzer.

-

Causality: Pre-run calibration ensures sub-5 ppm mass accuracy, self-validating the exact elemental composition of the precursor ion.

-

-

Injection & Ionization : Inject 5 µL of a 1 µg/mL sample (in 50:50 MeOH:H₂O with 0.1% Formic Acid). Operate ESI in positive mode (capillary voltage: 3.0 kV).

-

Fragmentation : Isolate the [M+H]⁺ ion and apply a collision energy of 20 eV using Argon gas.

Quantitative Data Summary

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton | Shift (ppm) | Multiplicity | J (Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| -NH₂ | 1.80 | br s | - | 2H | Amine protons |

| -CH₃ | 3.05 | s | - | 3H | Methanesulfonyl methyl |

| -CH₂- | 3.95 | d | 1.5 | 2H | Benzylic protons (⁴J_{HF}) |

| H3 | 7.18 | dd | 9.5, 8.5 | 1H | Aromatic (ortho to F) |

| H4 | 7.82 | ddd | 8.5, 4.5, 2.5 | 1H | Aromatic (meta to F) |

| H6 | 7.95 | dd | 6.5, 2.5 | 1H | Aromatic (ortho to CH₂) |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Shift (ppm) | Multiplicity | J_{CF} (Hz) | Assignment |

|---|---|---|---|---|

| C(CH₂) | 39.5 | d | 4.0 | Benzylic carbon |

| C(CH₃) | 44.5 | s | - | Sulfonyl methyl |

| C3 | 116.2 | d | 24.5 | Aromatic CH |

| C6 | 128.4 | d | 5.0 | Aromatic CH |

| C4 | 129.1 | d | 9.0 | Aromatic CH |

| C1 | 131.5 | d | 16.0 | Aromatic C-CH₂ |

| C5 | 136.8 | d | 3.5 | Aromatic C-SO₂ |

| C2 | 164.5 | d | 255.0 | Aromatic C-F |

Table 3: HRMS (ESI+) Fragmentation Data

| Species | m/z (Theoretical) | m/z (Observed) | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 204.0492 | 204.0489 | -1.5 |

| [M+H-NH₃]⁺ | 187.0227 | 187.0224 | -1.6 |

| [M+H-SO₂CH₃]⁺ | 125.0638 | 125.0636 | -1.6 |

Analytical Workflow Visualization

Multi-modal spectroscopic workflow for structural validation and data integration.

References

Sources

- 1. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 5. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability studies of (2-Fluoro-5-methanesulfonylphenyl)methanamine

Executive Summary: Strategic Importance of the Scaffold

(2-Fluoro-5-methanesulfonylphenyl)methanamine (CAS: 1192347-84-4 for HCl salt) represents a high-value "privileged structure" in modern medicinal chemistry.[1] It combines three critical design elements:

-

The Benzylamine Core: A versatile linker often targeting GPCRs and kinases.[1]

-

The Sulfone (-SO₂Me) Moiety: A robust hydrogen-bond acceptor that imparts polarity without the metabolic liability of sulfonamides, often used to optimize thermodynamic solubility.[1]

-

The Ortho-Fluorine Substitution: A metabolic blocker that prevents ring oxidation while modulating the pKa of the benzylic amine.[1]

This guide details the physicochemical profiling and stability protocols required to transition this intermediate from early discovery into scalable process chemistry.

Physicochemical Profile & Theoretical Baseline

Before initiating wet-lab experiments, we establish the theoretical baseline to guide solvent selection and chromatographic conditions.[1]

| Property | Value / Prediction | Rationale |

| Molecular Formula | C₈H₁₀FNO₂S (Free Base) | MW: 203.23 g/mol |

| Physical State | Solid (HCl salt); Oil/Low-melt Solid (Free Base) | Salts are preferred for isolation due to the volatility and air-sensitivity of benzylamine free bases.[1] |

| Predicted pKa | ~8.2 – 8.6 (Amine) | The electron-withdrawing effect of the para-sulfone and ortho-fluorine lowers the pKa relative to benzylamine (pKa ~9.3).[1] |

| LogP (Predicted) | ~0.8 – 1.2 | The sulfone group significantly reduces lipophilicity compared to non-sulfonated analogs, aiding aqueous solubility.[1] |

| H-Bond Donors/Acceptors | 2 Donors / 4 Acceptors | The sulfone oxygens are strong acceptors; the primary amine is both donor/acceptor.[1] |

Solubility Profiling Protocols

Solubility is not a static number; it is a dynamic function of pH and counter-ion selection.[1] For this amine, the Common Ion Effect and pH-dependent solubility are the primary variables.[1]

pH-Solubility Profile (The Henderson-Hasselbalch Application)

Because the molecule is a weak base, its solubility (

-

pH < 6.0: The amine is fully protonated (

).[1] Solubility is high (>50 mg/mL), governed by the counter-ion (Cl⁻, Br⁻, etc.).[1] -

pH > 9.0: The amine exists as the free base (

).[1] Solubility drops to its intrinsic value (

Experimental Protocol:

-

Prepare buffers at pH 1.2, 4.5, 6.8, and 10.0 (50 mM Phosphate/Citrate).[1]

-

Add excess compound to 2 mL of each buffer.

-

Equilibrate for 24 hours at 25°C with agitation.

-

Filter (0.22 µm PVDF) and analyze filtrate by HPLC-UV.[1]

-

Critical Check: Measure the final pH of the saturated solution, as the dissolving amine can shift the buffer pH.

Solvent Screening for Process Development

For synthetic scale-up, we evaluate solubility in organic solvents to identify crystallization systems.[1]

-

High Solubility (Solvents for Reaction): DMSO, Methanol, DMF (Due to sulfone polarity).[1]

-

Moderate Solubility: Ethanol, Isopropanol (Good for crystallization cooling curves).[1]

-

Anti-Solvents: MTBE, Heptane, Toluene (Used to crash out the salt form).[1]

Stability Profiling: Stress Testing & Forced Degradation

To validate the integrity of the molecule, we employ Forced Degradation (Stress Testing) as per ICH Q1A(R2) guidelines.[1] This identifies potential degradation products (DPs).[1][2]

Degradation Pathways (Theoretical Analysis)

-

Oxidative Deamination: Primary benzylic amines are susceptible to oxidation to the imine, which hydrolyzes to the aldehyde (2-Fluoro-5-methanesulfonylbenzaldehyde).[1]

-

Carbamate Formation: The free base reacts avidly with atmospheric CO₂ to form carbamate salts.[1] Mitigation: Store under Nitrogen/Argon.[1]

-

Sulfone Stability: The -SO₂Me group is generally chemically inert to oxidation and hydrolysis, acting as a stabilizing anchor.[1]

Forced Degradation Protocol

| Stress Condition | Conditions | Target Degradation | Mechanistic Insight |

| Acid Hydrolysis | 1N HCl, 60°C, 24h | < 5% | Benzylamines are stable in acid; Sulfones are stable.[1] |

| Base Hydrolysis | 1N NaOH, 60°C, 24h | < 5% | Stable.[1] However, prolonged exposure may degrade the C-F bond (nucleophilic aromatic substitution) rarely.[1] |

| Oxidation | 3% H₂O₂, RT, 4h | 10-20% | High Risk. Expect N-oxide formation or oxidative deamination to aldehyde.[1] |

| Thermal (Solid) | 80°C, 7 days | < 2% | Assess for dimerization or polymorphic transitions.[1] |

| Photostability | 1.2M Lux-hours | Variable | Sulfone aromatics can absorb UV; check for radical degradation.[1] |

Analytical Method Development (HPLC)

A specific, stability-indicating method is required to separate the parent amine from its potential degradants (e.g., the aldehyde).[1]

Recommended Conditions:

-

Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 150 mm.[1]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1] (Maintains amine protonation for sharp peaks).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic sulfone absorption).[1]

-

Flow Rate: 1.0 mL/min.[1]

Visualizing the Workflow

The following diagrams illustrate the logical flow for stability assessment and the theoretical degradation pathways.

Diagram 1: Stability-Indicating Method Development Workflow

Caption: Logical workflow for establishing a stability-indicating analytical method, ensuring all degradation products are resolved.

Diagram 2: Theoretical Degradation Pathways

Caption: Primary degradation risks: Oxidative deamination to aldehyde and carbamate formation upon CO2 exposure.[1][3]

Handling & Storage Recommendations

Based on the chemical profile, the following protocols are mandatory for maintaining scientific integrity:

-

Storage: Store as the Hydrochloride Salt at 2-8°C. The salt form suppresses N-oxidation and prevents CO₂ absorption (carbamate formation).[1]

-

Hygroscopicity: Sulfones can be hygroscopic.[1] Store in a desiccator or tightly sealed container with silica gel.

-

Handling: If converting to the free base for a reaction, use immediately or store under inert gas (Argon/Nitrogen). Do not leave the free base oil exposed to air for >1 hour.

References

-

BenchChem. (2025).[1][3][4] The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis. Retrieved from [1]

-

ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Conference on Harmonisation. Retrieved from

-

Sigma-Aldrich. (2024).[1] Product Specification: 5-Fluoro-2-methanesulfonyl-benzylamine hydrochloride (CAS 1192347-84-4).[1] Retrieved from [1]

-

PubChem. (2025).[1] Compound Summary: 2-Fluoro-5-methanesulfonyl-benzoic acid (Precursor).[1][5] National Library of Medicine.[1] Retrieved from [1]

-

Altman, R. A., et al. (2026).[1][6] On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv.[1][6] Retrieved from [1]

Sources

- 1. 2-Fluoro-5-methanesulfonyl-benzoic acid | C8H7FO4S | CID 22467566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. chemrxiv.org [chemrxiv.org]

Structural Characterization and Crystallographic Analysis of 2-Fluoro-5-methanesulfonyl Substituted Compounds

Executive Summary

The 2-fluoro-5-methanesulfonyl (methylsulfonyl) moiety represents a critical pharmacophore in modern drug discovery, serving as a core scaffold in GlyT1 inhibitors, mGluR5 antagonists, and kinase inhibitors like Lapatinib analogs. This substitution pattern offers a unique dual-action profile: the fluorine atom modulates metabolic stability and lipophilicity (

This guide provides a comprehensive workflow for the solid-state analysis of these compounds. We move beyond basic characterization to explore the competitive intermolecular forces—specifically the interplay between classical

Chemical Significance & Structural Motifs[1][2][3][4][5][6]

The Electronic Push-Pull

The 2-fluoro-5-methanesulfonyl substitution creates a distinct electronic environment on the phenyl ring.

-

The Sulfonyl Group (

): A strong -

The Fluorine Atom: Positioned ortho to the linkage point (often a benzoic acid or aniline), it exerts a strong inductive effect (-I), increasing the acidity of neighboring protons and altering the electrostatic potential surface (ESP) of the ring.

Conformational Locking

In the solid state, the methanesulfonyl group often adopts a "locked" conformation where the

Experimental Workflow: Synthesis to Crystal

To obtain diffraction-quality single crystals, one must control the purity of the precursor. The following protocol utilizes 2-fluoro-5-methanesulfonylbenzoic acid (CAS: 4547-02-8) as a representative case study, derived from large-scale process chemistry data for GlyT1 inhibitors.

Synthesis & Purification Protocol

Objective: Isolate high-purity solid suitable for recrystallization.

-

Nucleophilic Displacement: Start with 2,5-difluorobenzoic acid or similar precursors. React with sodium methanesulfinate (

) in DMSO at -

Workup: Quench into ice-water. The product often precipitates due to the high polarity of the sulfone group.

-

Initial Isolation: Filter the crude solid. Dry under vacuum at

.[1]

Crystallization Strategy (The "Anti-Solvent" Method)

Direct evaporation often yields amorphous powder due to the high melting point of sulfones. We employ a solvent/anti-solvent diffusion method.

-

Solvent A (Good Solvent): Ethyl Acetate (EtOAc) or THF.

-

Solvent B (Anti-Solvent): Heptane or Hexane.

Step-by-Step Protocol:

-

Dissolve 100 mg of the compound in minimal hot EtOAc (

). -

Filter the hot solution through a 0.2

PTFE syringe filter into a clean scintillation vial (removes nucleation sites). -

Place the open vial inside a larger jar containing 10 mL of Heptane (Vapor Diffusion).

-

Seal the outer jar and store at

in a vibration-free environment. -

Observation: Harvest crystals after 48–72 hours. Look for block-like morphology typical of monoclinic sulfones.

Visualization of Workflow

Caption: Optimized vapor diffusion workflow for crystallizing polar sulfonyl-substituted aromatics.

Structural Analysis & Intermolecular Interactions[1][5][6][8][9]

Once the structure is solved (typically via Direct Methods using SHELXT), the analysis must focus on the specific interactions driven by the 2-fluoro and 5-sulfonyl groups.

Data Collection Parameters

-

Temperature: 100 K (Critical to reduce thermal motion of the terminal methyl group on the sulfone).

-

Radiation: Mo-K

(

Key Geometrical Parameters

The following table summarizes typical bond lengths and angles observed in this class of compounds, derived from comparative studies of sulfonyl benzoates.

| Parameter | Atoms Involved | Typical Value | Structural Significance |

| Bond Length | Indicates strong double bond character; highly polarized. | ||

| Bond Length | Single bond; rotationally restricted in packed lattice. | ||

| Bond Length | Short, strong bond; weak H-bond acceptor. | ||

| Bond Angle | Deviates from ideal tetrahedral ( | ||

| Torsion | "Orthogonal" conformation limits |

Interaction Hierarchy (The "Rules of Engagement")

In the crystal lattice, the 2-fluoro-5-methanesulfonyl motif dictates packing through a hierarchy of forces. The sulfonyl oxygens are "greedy" acceptors, often outcompeting the fluorine atom.

-

Primary Interaction (

): The sulfonyl oxygens form strong hydrogen bonds with aromatic protons of neighboring molecules. This often leads to centrosymmetric dimers or infinite chains (catemers). -

Secondary Interaction (

): The fluorine atom at position 2 is a weak acceptor. It typically interacts with acidic protons (e.g., from a carboxylic acid or amide if present) only if the sulfonyl oxygens are saturated. -

Fluorine Contacts (

): If the packing density is high, Type I (

Interaction Pathway Diagram

Caption: Hierarchy of intermolecular forces: Sulfonyl groups dominate lattice stabilization over weak fluorine contacts.

Case Studies & Applications

GlyT1 Inhibitor Intermediates

In the synthesis of GlyT1 inhibitors (used for schizophrenia), the 2-fluoro-5-methanesulfonylbenzoic acid intermediate crystallizes to form high-purity solids. The crystal structure reveals that the methanesulfonyl group creates a "herringbone" packing motif, which excludes impurities effectively during the crystallization process. This self-purification is critical for GMP manufacturing.

Bioisostere Validation

Crystallography validates the use of the methanesulfonyl group as a bioisostere for a carboxylic acid or amide.[2] By comparing the crystal structure of a 5-methanesulfonyl compound with its 5-carboxamide analog, researchers can confirm that the spatial arrangement of oxygen atoms (H-bond acceptors) is conserved, validating the substitution for structure-based drug design (SBDD).

References

-

Vertex Pharmaceuticals & F. Hoffmann-La Roche. (2008). Process for the synthesis of GlyT1 inhibitors. World Intellectual Property Organization. WO2008107334A2. Link

-

Gelman, A. C., et al. (2018). Cooperative intermolecular S–Cl[3]···O and F···F associations in the crystal packing of α,ω-di(sulfonyl chloride) perfluoroalkanes. New Journal of Chemistry. Link

-

Hampton Research. (n.d.). Crystallization Tips & Techniques. Hampton Research Knowledge Base. Link

-

Bombicz, P., et al. (2006). Intermolecular interactions in the crystal structures of 4-halobenzenesulfonamides. Acta Crystallographica Section B. Link

-

Swapnroop Research. (2024). API Intermediates: 2-Fluoro-5-methylsulfonyl benzoic acid. Link

Sources

- 1. WO2008107334A2 - Process for the synthesis of glyt-1 inhibitors - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Cooperative intermolecular S–Cl⋯O and F⋯F associations in the crystal packing of α,ω-di(sulfonyl chloride) perfluoroalkanes, ClSO2(CF2)nSO2Cl, where n = 4, 6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Initial Biological Screening of (2-Fluoro-5-methanesulfonylphenyl)methanamine

Executive Summary & Pharmacophore Rationale

(2-Fluoro-5-methanesulfonylphenyl)methanamine is not merely a building block; it represents a privileged medicinal chemistry scaffold combining three distinct pharmacophoric features: a primary amine (cationic anchor), a sulfone (hydrogen bond acceptor), and a fluorine atom (metabolic blocker/electronic modulator).

This guide outlines a rigorous, tiered screening strategy designed to validate this compound's biological activity. Based on structural homology with known bioactive ligands, this molecule is a high-probability candidate for TRPV1 antagonism and Serine Protease inhibition (S1 pocket binding) .

Structural Logic for Screening

-

Primary Amine (

): Mimics the -

Methanesulfonyl (

): A strong hydrogen bond acceptor that often replaces carboxylic acids or sulfonamides to improve metabolic stability while maintaining polarity. It is a known pharmacophore in TRPV1 antagonists and COX-2 inhibitors. -

2-Fluoro Substituent: Lowers the

of the benzylamine (increasing fraction of neutral species for permeability) and blocks metabolic oxidation at the susceptible ortho-position.

Tier 0: Physicochemical Profiling (The "Go/No-Go" Gate)

Before any biological assay, you must define the compound's behavior in solution. Benzylamines can precipitate in high-salt buffers, and the sulfone group affects DMSO solubility.

Protocol A: Kinetic Solubility & DMSO Tolerance

Objective: Determine the maximum non-precipitating concentration (MNPC) in assay buffer (typically PBS or HEPES).

-

Stock Preparation: Dissolve solid compound in 100% DMSO to 10 mM. Sonicate for 5 minutes.

-

Nephelometry Screen:

-

Prepare a 96-well clear plate.

-

Titrate compound into PBS (pH 7.4) at concentrations: 1, 10, 50, 100, 200

. -

Final DMSO concentration must be fixed at 1.0% across all wells.

-

Incubate for 2 hours at RT.

-

Read: Measure light scattering (nephelometry) or Absorbance at 600 nm.

-

-

Pass Criteria: Absorbance < 0.005 OD above background at the target screening concentration (usually 10-50

).

Protocol B: Estimation (Chemoinformatic Verification)

-

Rationale: The electron-withdrawing sulfone (meta) and fluorine (ortho) will lower the benzylamine

from ~9.5 to approximately 8.2–8.5 . -

Impact: At physiological pH (7.4), a significant fraction (~10%) will be uncharged, aiding membrane permeability for intracellular targets (unlike unsubstituted benzylamine).

Tier 1: Primary Screening Workflows

Based on the structure-activity relationship (SAR) data, two parallel screening paths are recommended.

Path A: Ion Channel Antagonism (TRPV1 Focus)

Context: The 3-fluoro-4-methanesulfonylphenyl motif is a validated "C-region" pharmacophore for TRPV1 antagonists (See Lee et al.).

Experiment: FLIPR Calcium Flux Assay

Mechanism: Detect inhibition of Capsaicin-induced

Step-by-Step Protocol:

-

Cell Seeding: Plate HEK293-hTRPV1 cells (15,000 cells/well) in poly-D-lysine coated 384-well black/clear plates. Incubate overnight.

-

Dye Loading: Aspirate media and add 20

of Fluo-4 AM calcium indicator dye in HBSS buffer (with 20 mM HEPES, pH 7.4). Incubate 45 min at 37°C. -

Compound Addition (Pre-incubation):

-

Add 10

of (2-Fluoro-5-methanesulfonylphenyl)methanamine (Test) or Capsazepine (Positive Control). -

Target Screening Concentration: 10

. -

Incubate 15 min at RT to allow equilibrium binding.

-

-

Agonist Challenge:

-

Using a FLIPR (Fluorometric Imaging Plate Reader), inject Capsaicin (

concentration, typically 50-100 nM).

-

-

Detection: Measure fluorescence (

) for 180 seconds. -

Data Normalization:

Path B: Serine Protease Fragment Screening

Context: Benzylamines are classic P1 fragments for Trypsin-like serine proteases (Factor D, Thrombin, Urokinase).

Experiment: Fluorogenic Substrate Cleavage Assay

Mechanism: The compound competes with a substrate (Z-Gly-Gly-Arg-AMC) for the active site.

Step-by-Step Protocol:

-

Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.01% Triton X-100, pH 7.6.

-

Enzyme Prep: Dilute Recombinant Human Factor D (or Trypsin as surrogate) to 5 nM.

-

Substrate: Z-Lys-Thiobenzyl ester (Z-K-SBzl) or Z-Gly-Gly-Arg-AMC.

-

Reaction Assembly (384-well):

-

10

Enzyme solution. -

100 nL Compound (in DMSO). Final Conc: 100

(High conc needed for fragments). -

Incubate 10 min.

-

10

Substrate (

-

-

Kinetic Read: Measure fluorescence every 30s for 20 mins.

-

Analysis: Calculate initial velocity (

) from the linear portion of the curve.

Visualization of Screening Logic

Caption: Logic flow for screening (2-Fluoro-5-methanesulfonylphenyl)methanamine, prioritizing solubility checks before bifurcating into ion channel and protease assays.

Tier 3: Early Safety & Selectivity (The "Kill" Experiments)

If the compound shows activity in Tier 1, immediately assess liabilities. Benzylamines can be "dirty" drugs if not optimized.

hERG Inhibition (Cardiotoxicity Risk)

-

Why: Lipophilic amines are prone to blocking the hERG potassium channel, leading to QT prolongation.

-

Method: Automated Patch Clamp (e.g., QPatch) or Radioligand Displacement (

-Dofetilide). -

Threshold:

is desirable for a lead fragment.

MAO-A/B Selectivity

-

Why: Primary amines are substrates/inhibitors of Monoamine Oxidases. The fluorine/sulfone substitution may drive selectivity toward MAO-B (neuroprotection target).

-

Method: Amplex Red Monoamine Oxidase Assay.

-

Goal: Determine if the compound is an inhibitor (off-target risk) or a substrate (metabolic instability).

Data Analysis & Hit Metrics

Summarize your screening results using the following standard table format to ensure comparability.

| Parameter | Assay Type | Metric | Acceptance Criteria (Hit) |

| Solubility | Nephelometry | MNPC | |

| TRPV1 Activity | FLIPR ( | % Inhibition @ 10 | |

| Protease Activity | Enzymatic (FRET) | % Inhibition @ 100 | |

| Cytotoxicity | CellTiter-Glo | ||

| Assay Quality | Statistical | Z-Factor ( |

Z-Factor Calculation:

References

-

TRPV1 Antagonist SAR: Lee, J., et al. (2015). "Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists." Bioorganic & Medicinal Chemistry.

-

Benzylamine Fragment Screening: Maillard, M., et al. (2018). "Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D." Journal of Medicinal Chemistry.

-

Fluorine in Med Chem: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

-

Assay Guidance Manual: "In Vitro ADME and Safety Profiling." NCBI Bookshelf.

Synthetic Routes to 2-Fluoro-5-Substituted Benzaldehydes: A Technical Guide for Advanced Organic Synthesis

Executive Summary

The 2-fluoro-5-substituted benzaldehyde scaffold is a privileged building block in modern medicinal chemistry and agrochemical development. It serves as a critical precursor for synthesizing complex molecules, ranging from BRSK2 kinase inhibitors[1] and biologically active porphyrins to highly effective herbicides like fluazolate[2]. Designing an efficient synthetic route to this scaffold requires navigating competing electronic effects, mitigating cryogenic constraints, and ensuring orthogonal reactivity for late-stage functionalization.

This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for the synthesis of 2-fluoro-5-substituted benzaldehydes, comparing direct metalation strategies with scalable linchpin approaches.

Mechanistic Rationale & Regioselectivity

The synthesis of 2-fluoro-5-substituted benzaldehydes relies heavily on exploiting the unique electronic properties of the fluorine atom. Fluorine exerts a strong electron-withdrawing inductive effect (

When utilizing 2-fluorobenzaldehyde as a starting material for electrophilic aromatic substitution (

-

The Aldehyde Group (

) : Deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5). -

The Fluorine Atom (

) : Directs electrophiles to its ortho and para positions (which also correspond to C3 and C5). -

Steric Causality : While both C3 and C5 are electronically activated, the C3 position is sterically hindered as it is flanked by both the formyl and fluoro groups. Consequently, electrophilic attack (such as bromination) occurs almost exclusively at the sterically accessible C5 position , yielding >95% regioselectivity[4].

Divergent Synthetic Pathways

Chemists typically employ one of two primary strategies to construct the 2-fluoro-5-substituted benzaldehyde architecture: Directed Ortho-Metalation (DoM) or a Cross-Coupling Linchpin approach.

Figure 1: Divergent synthetic pathways to 2-fluoro-5-substituted benzaldehydes.

Pathway A: Directed Ortho-Metalation (DoM)

Starting from 1-fluoro-4-substituted benzenes (e.g., 4-fluoroanisole or 4-fluorotoluene), the highly electronegative fluorine atom acidifies the adjacent ortho-proton. Treatment with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or

-

The Causality of Cryogenics : This lithiated intermediate is highly prone to eliminating lithium fluoride (LiF) to form a highly reactive benzyne intermediate, which destroys the product yield. To prevent this, the reaction must be strictly maintained at

°C[5]. Quenching with N,N-dimethylformamide (DMF) installs the formyl group, yielding the target compound.

Pathway B: The 5-Bromo-2-fluorobenzaldehyde Linchpin

To bypass the scalability issues and cryogenic requirements of DoM, industrial and advanced discovery routes utilize 5-bromo-2-fluorobenzaldehyde as a universal linchpin[5].

-

Orthogonal Reactivity : The C–Br bond is significantly weaker and more reactive toward oxidative addition by Pd(0) than the C–F bond. This allows for complete chemoselectivity during Suzuki-Miyaura or Sonogashira cross-coupling reactions, leaving the fluorine atom perfectly intact for downstream biological targeting[1].

Comparative Analysis of Synthetic Routes

The following table summarizes the quantitative and operational metrics of the primary synthetic routes to assist in route selection:

| Synthetic Route | Starting Material | Key Reagents | Temp | Regioselectivity | Typical Yield | Scalability |

| Directed Ortho-Metalation (DoM) | 1-Fluoro-4-substituted benzene | LDA or | High (Ortho to F) | 50–75% | Low (Cryogenic limits) | |

| Electrophilic Bromination | 2-Fluorobenzaldehyde | KBrO | 90 °C | Excellent (C5 position) | 80–88% | High (Industrial scale) |

| Cross-Coupling (Suzuki) | 5-Bromo-2-fluorobenzaldehyde | Ar-B(OH) | 90 °C | Specific to C5–Br | 60–85% | Moderate to High |

Validated Experimental Protocols

The following protocols represent self-validating systems designed to maximize yield while mitigating common side reactions.

Protocol 1: Scalable Synthesis of 5-Bromo-2-fluorobenzaldehyde

Note: This protocol utilizes potassium bromate and sulfuric acid to generate active bromonium (

-

Acidic Preparation : Equip a reactor with a mechanical stirrer, thermometer, and reflux condenser. Add 500 mL of 65% aqueous sulfuric acid.

-

Controlled Addition : Prepare a homogeneous mixture of 2-fluorobenzaldehyde (1.0 mol, 124.1 g) and potassium bromate (1.0 mol, 167 g). Slowly add this mixture to the acidic solution. Causality: Slow addition controls the exothermic generation of active bromine, preventing thermal runaway and polybromination.

-

Thermal Activation : Heat the reaction mixture to 90 °C and maintain this temperature for 2.5 hours under continuous stirring[4].

-

Quenching : Cool the system to room temperature and dilute with 1000 mL of distilled water. Extract the aqueous mixture with methyl tert-butyl ether (MTBE) (

mL). -

Reductive Wash : Wash the combined organic layers with an aqueous sodium sulfite solution. Causality: Sodium sulfite reduces any residual unreacted oxidative bromine species, preventing downstream degradation of the aldehyde.

-

Isolation : Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Subject the crude brownish-red oil to vacuum distillation. Collect the fraction at 63–65 °C / 3 mmHg to yield 5-bromo-2-fluorobenzaldehyde as a clear liquid to light yellow solid (Yield: ~88%, Purity: >97%)[4].

Protocol 2: Synthesis of 5-Aryl-2-fluorobenzaldehydes via Suzuki-Miyaura Coupling

Note: This protocol leverages the orthogonal reactivity of the C-Br bond over the C-F bond[1].

-

System Setup : In an oven-dried Schlenk flask, dissolve 5-bromo-2-fluorobenzaldehyde (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (4:1 v/v).

-

Base Activation : Add potassium carbonate (K

CO -

Catalyst Introduction : Under a strict argon atmosphere, add tetrakis(triphenylphosphine)palladium(0)[Pd(PPh

) -

Reaction : Heat the mixture to 90 °C and stir for 12–18 hours. Monitor the complete consumption of the aryl bromide via LC-MS.

-

Workup & Purification : Cool to room temperature, dilute with ethyl acetate, and partition with water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (petroleum ether/ethyl acetate gradient) to afford the pure 5-aryl-2-fluorobenzaldehyde[1].

References

-

Preparation method of 2-fluoro-5-bromobenzaldehyde (Patent CN105884591A) Source: Google Patents URL:[5]

-

Modern Fluoroorganic Chemistry (Synthesis, Reactivity, Applications) Source: DOKUMEN.PUB URL:[3]

-

5-Bromo-2-fluorobenzaldehyde (CAS: 93777-26-5) Synthesis & Properties Source: ChemicalBook URL:[4]

-

Synthesis of BRSK2 Compounds Source: Open Lab Notebooks URL:[1]

-

2-Fluoro-5-methoxybenzaldehyde 97% (CAS: 105728-90-3) Source: MilliporeSigma URL:

-

Preparation method of fluazolate as herbicide (Patent CN103450084A) Source: Google Patents URL:[2]

Sources

- 1. Synthesis of BRSK2 Compounds – openlabnotebooks.org [openlabnotebooks.org]

- 2. CN103450084A - Preparation method of fluazolate as herbicide - Google Patents [patents.google.com]

- 3. dokumen.pub [dokumen.pub]

- 4. 5-Bromo-2-fluorobenzaldehyde | 93777-26-5 [chemicalbook.com]

- 5. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

Whitepaper: Strategic Synthesis of Fluorinated Amine Compounds for Modern Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into amine-containing molecules represents a cornerstone of modern drug discovery, offering a powerful tool to modulate key physicochemical and pharmacological properties. This guide provides an in-depth technical overview of contemporary synthetic methodologies for preparing fluorinated amine compounds. We move beyond simple procedural lists to explore the mechanistic rationale behind various synthetic choices, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. This document covers critical strategies including electrophilic and nucleophilic fluorination, the synthesis of N-trifluoromethyl and N-difluoroalkyl amines, and cutting-edge late-stage functionalization techniques. Each section is grounded in authoritative references and includes detailed experimental protocols, comparative data, and visual workflows to ensure both technical accuracy and practical applicability.

The Indispensable Role of Fluorine in Amine-Containing Drug Candidates

The introduction of fluorine into bioactive molecules is a widely employed strategy to enhance drug-like properties.[1] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the strength of the C-F bond—can profoundly influence a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2][3][4]

When incorporated into amine-containing scaffolds, fluorine's effects are particularly impactful. A primary consequence is the modulation of the amine's basicity (pKa). The strong electron-withdrawing nature of fluorine can significantly lower the pKa of a nearby amine, which can improve oral absorption and reduce off-target effects associated with high basicity.[5] This fine-tuning of physicochemical properties is critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide will delve into the practical synthesis of these valuable motifs, from simple monofluorinated amines to more complex trifluoromethylated and difluoroalkylated structures.

Core Synthetic Strategies and Mechanistic Considerations

The synthesis of fluorinated amines can be broadly categorized into several key strategies, each with its own advantages, limitations, and mechanistic underpinnings. The choice of method often depends on the desired position of the fluorine atom, the complexity of the substrate, and whether the fluorination is performed early in the synthesis or as a late-stage modification.

Electrophilic Fluorination: The Power of N-F Reagents

Electrophilic fluorination has become a dominant strategy for the direct introduction of fluorine into electron-rich substrates. This approach relies on reagents with a polarized N-F bond, which act as a source of "F+".

Key Reagent: Selectfluor™ (F-TEDA-BF₄)

Among the arsenal of electrophilic fluorinating agents, Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) stands out for its exceptional stability, ease of handling, and broad applicability.[1][6][7][8][9] It is an air- and moisture-stable solid, making it far more user-friendly than hazardous gaseous reagents.[1]

The mechanism of fluorination with Selectfluor™ is often substrate-dependent but is generally considered to proceed via either a direct Sₙ2-type attack on the fluorine atom or a single-electron transfer (SET) pathway.[9] Its versatility allows for the fluorination of a wide range of substrates, including ketones, enolates, and aromatic systems, which are often precursors to the target amine compounds.[7][8]

Experimental Protocol: α-Fluorination of a β-Keto Ester using Selectfluor™

This protocol provides a general method for the synthesis of an α-fluorinated β-keto ester, a versatile intermediate for building fluorinated amine-containing heterocycles.

-

Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the β-keto ester (1.0 equiv) in anhydrous acetonitrile (0.1 M).

-

Reagent Addition: Add Selectfluor™ (1.1 equiv) to the solution in one portion at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluorinated product.

Nucleophilic Fluorination: Harnessing the Fluoride Ion

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion (F⁻), typically following an Sₙ2 mechanism.[10] While conceptually straightforward, this method faces practical challenges, primarily the low solubility and nucleophilicity of common fluoride sources like potassium fluoride (KF) and cesium fluoride (CsF) in organic solvents.[10][11][12]

Several strategies have been developed to overcome these limitations:

-

Phase-Transfer Catalysts: Agents like crown ethers can sequester the metal cation, generating a more reactive "naked" fluoride anion.[11]

-

Specialized Solvents: Tertiary alcohols have been shown to dramatically enhance the reactivity of alkali metal fluorides through hydrogen bonding interactions that activate both the fluoride source and the substrate's leaving group.[13][14]

-

Organosoluble Reagents: Reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® are effective for converting alcohols and carbonyl compounds to their fluorinated counterparts, which can then be converted to amines.[1][10]

Table 1: Comparison of Common Nucleophilic Fluorination Conditions

| Fluoride Source | Additive/Solvent System | Typical Substrates | Key Advantages | Key Limitations |

| CsF, KF | 18-Crown-6 in MeCN/DMF | Alkyl halides, sulfonates | Inexpensive fluoride source | Stoichiometric crown ether often needed |

| KF | tert-Amyl alcohol | Alkyl sulfonates | Enhanced reactivity, improved selectivity[14] | High temperatures may be required |

| DAST | Anhydrous DCM | Alcohols, Aldehydes, Ketones | Broad applicability | Thermally unstable, can be hazardous |

| Et₃N·3HF | Acetonitrile | Epoxides, Aziridines | Glass-compatible, controlled reactivity[15] | Can generate HF, requiring careful handling |

Synthesis of N-Trifluoromethyl (N-CF₃) Amines

The N-CF₃ group is an intriguing but historically underutilized functional group in medicinal chemistry, largely due to synthetic challenges.[2] It dramatically reduces amine basicity and increases lipophilicity.[16] Recent advances have provided milder and more efficient routes to these valuable compounds.

One highly effective modern approach involves a one-pot reaction of secondary amines with carbon disulfide (CS₂) and a fluoride source, such as silver fluoride (AgF), to generate the N-CF₃ moiety.[17] This method avoids harsh conditions and provides direct access to a wide range of N-trifluoromethylated compounds.[17] Another powerful strategy is the desulfurinative fluorination of intermediate thiocarbamoyl fluorides.[18]

Sources

- 1. mt.com [mt.com]

- 2. N–Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist′s toolbox - American Chemical Society [acs.digitellinc.com]

- 3. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. SelectFluor - Enamine [enamine.net]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Facile nucleophilic fluorination reactions using tert-alcohols as a reaction medium: significantly enhanced reactivity of alkali metal fluorides and improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Unified Electrochemical eFluorination of Amines to Thiocarbamoyl Fluorides, N-trifluoromethyl Amines, and Carbamoyl Fluorides | Sciety Labs (Experimental) [labs.sciety.org]

- 16. benchchem.com [benchchem.com]

- 17. chinesechemsoc.org [chinesechemsoc.org]

- 18. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

The impact of fluorine substitution on the properties of benzylamine derivatives

Topic: The Impact of Fluorine Substitution on the Properties of Benzylamine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Benzylamine derivatives represent a privileged scaffold in medicinal chemistry, serving as the core architecture for numerous CNS-active agents, sympathomimetics, and enzyme inhibitors. However, the native benzylamine moiety often suffers from rapid oxidative metabolism and suboptimal blood-brain barrier (BBB) permeability due to high basicity.

This guide details the strategic application of fluorine substitution—a "magic bullet" in lead optimization—to modulate the physicochemical, metabolic, and conformational properties of benzylamines. By replacing specific hydrogen atoms with fluorine, researchers can precisely tune pKₐ, enhance lipophilicity without significant steric penalty, and erect metabolic blockades against Cytochrome P450 (CYP) degradation.

Physicochemical Modulation: The Power of pKₐ Depression

The introduction of fluorine into the benzylamine scaffold fundamentally alters the electronic landscape of the molecule. The most critical impact for CNS drug design is the modulation of basicity.

The Inductive Effect and pKₐ Shift

The benzylamine nitrogen is typically basic (pKₐ ~9.3–9.6). At physiological pH (7.4), the equilibrium heavily favors the protonated cation (

Fluorine, being the most electronegative element (Pauling scale 3.98), exerts a strong electron-withdrawing inductive effect (-I). When substituted on the aromatic ring, it pulls electron density away from the benzylic carbon and, by extension, the amine nitrogen. This destabilizes the protonated ammonium species, effectively lowering the pKₐ.

Table 1: Impact of Fluorine Position on Benzylamine Basicity Note: Values are approximate and solvent-dependent, derived from Hammett equation principles and experimental datasets.

| Compound Structure | Substitution | Approx.[1][2][3][4] pKₐ | Impact on % Neutral Species (pH 7.4) | |

| Benzylamine | None (H) | 9.5 | - | ~0.8% |

| 2-Fluorobenzylamine | Ortho | 8.8 | -0.7 | ~3.8% |

| 3-Fluorobenzylamine | Meta | 9.0 | -0.5 | ~2.5% |

| 4-Fluorobenzylamine | Para | 9.2 | -0.3 | ~1.6% |

| Alpha (Alkyl) | < 8.0 | > -1.5 | > 20% |

Strategic Insight: The ortho-substitution has the most dramatic effect due to proximity. By lowering the pKₐ from 9.5 to 8.8, the fraction of non-ionized drug available to cross the BBB increases nearly 5-fold. This is a critical optimization step for CNS targets.

Lipophilicity (LogP/LogD) and Solubility

While fluorine is often described as lipophilic, its effect on benzylamines is nuanced.

-

Aromatic Fluorination: Generally increases LogP (lipophilicity) because the C-F bond is non-polarizable and hydrophobic compared to C-H. This aids in hydrophobic pocket binding but can reduce aqueous solubility.

-

LogD (Distribution Coefficient): Because fluorination lowers pKₐ, the LogD at pH 7.4 often increases significantly more than the LogP would suggest. The molecule is less ionized, partitioning more readily into the lipid phase.

Metabolic Stability: The "Fluorine Wall"

The primary failure mode for benzylamine drugs is rapid oxidative deamination or ring hydroxylation by hepatic CYP450 enzymes. Fluorine serves as a metabolic shield.

Blocking CYP450 Oxidation

CYP450 enzymes typically attack electron-rich aromatic rings or labile benzylic C-H bonds.

-

Bond Strength: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol) compared to C-H (~99 kcal/mol). It is virtually inert to oxidative cleavage by the high-valent iron-oxo species in CYP enzymes.

-

Blocking "Soft Spots": Para-hydroxylation is a common metabolic route. Substituting the para-position with fluorine blocks this pathway. If the para position is blocked, metabolism may shift to the ortho position (NIH shift), which can also be blocked by fluorination.

Visualization: Metabolic Blocking Mechanism

Caption: Fluorine substitution prevents CYP450-mediated hydroxylation due to the high C-F bond dissociation energy (116 kcal/mol), significantly extending drug half-life.

Conformational Control: Stereoelectronic Effects

Fluorine is not merely a steric placeholder (van der Waals radius 1.47 Å vs. Hydrogen 1.20 Å); it is a stereoelectronic director.

The Gauche Effect

In benzylamine derivatives with alkyl side chains (e.g.,

Ortho-Fluorine Dipole Locking

An ortho-fluorine atom on the benzyl ring creates a significant local dipole. This dipole can interact electrostatically with the benzylic amine or amide protons, locking the rotation of the phenyl ring relative to the side chain.

-

Result: Restricted conformational freedom, leading to higher binding affinity if the locked conformation matches the receptor pocket.

Synthetic Methodologies

Synthesizing fluorinated benzylamines requires selecting the right pathway to avoid defluorination or side reactions.

Reductive Amination (The Industry Standard)

The most robust method involves the condensation of commercially available fluorobenzaldehydes with amines, followed by reduction.

Protocol: Reductive Amination of 4-Fluorobenzaldehyde

-

Imine Formation: Dissolve 4-fluorobenzaldehyde (1.0 eq) and the primary amine (1.0 eq) in dry Dichloromethane (DCM) or Methanol (MeOH). Add molecular sieves (4Å) to sequester water. Stir at RT for 4–12 hours.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise. STAB is preferred over NaBH₄ for its mildness, preventing reduction of the aldehyde before imine formation.

-

Workup: Quench with saturated NaHCO₃. Extract with EtOAc. The C-F bond is stable under these conditions.

Visualization: Synthetic Workflow

Caption: The standard reductive amination pathway using Sodium Triacetoxyborohydride (STAB) ensures selective amine formation without defluorination.

Case Study: Safinamide (Xadago®)[5][6]

Safinamide is a potent, reversible MAO-B inhibitor used for Parkinson’s disease.[4][5][6][7][8] Its structure features a benzylamine core modified with a distal fluorinated benzyl ether.

-

Structure: (S)-(+)-2-[4-(3-fluorobenzyloxy)benzylamino]propanamide.[8]

-

Role of Fluorine:

-

Metabolic Stability: The 3-fluorobenzyl group protects the distal ring from rapid oxidation. While the N-dealkylation pathway still exists, the fluorinated moiety remains robust, contributing to a long half-life (~22 hours) allowing once-daily dosing.

-

Lipophilicity & CNS Entry: The fluorine atom increases the lipophilicity of the benzyloxy tail, facilitating transport across the blood-brain barrier to reach MAO-B enzymes in the basal ganglia.

-

Selectivity: The specific electronic profile of the 3-fluoro substituent optimizes the

-

-

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

-

Haghi, B., et al. (2017). The effect of fluorine substitution on the basicity of amines. Journal of Physical Organic Chemistry, 30(10). Link

-

Zambon S.p.A. (2015). Xadago (Safinamide) Assessment Report. European Medicines Agency.[5] Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

Sources

- 1. chem.indiana.edu [chem.indiana.edu]

- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. davisphinneyfoundation.org [davisphinneyfoundation.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Safinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Reductive Amination Protocols for Fluorinated Benzaldehydes

Mechanistic Rationale & Reagent Causality

Fluorinated benzaldehydes are critical building blocks in modern drug discovery, prized for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. Converting these aldehydes into fluorinated benzylamines via reductive amination requires a nuanced understanding of the electronic and steric effects introduced by the fluorine atom.

The Causality of Fluorine Substitution: Fluorine is highly electronegative. When positioned on a benzaldehyde ring (particularly in the ortho or para positions), it exerts a strong inductive electron-withdrawing effect (-I). This increases the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack by the amine to form the hemiaminal intermediate. However, this heightened electrophilicity also makes the starting aldehyde highly susceptible to unwanted direct reduction to the corresponding fluorobenzyl alcohol if an overly aggressive reducing agent is used.

Reagent Selection Dynamics: To prevent over-reduction, chemoselective reducing agents are strictly required.1. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering STAB too mild to reduce most aldehydes directly, yet reactive enough to reduce the highly electrophilic iminium ion intermediate. Furthermore,2.1.

Workflow & Mechanistic Pathway

The decision to use a direct vs. stepwise amination protocol depends entirely on the nucleophilicity of the amine and the steric hindrance of the fluorinated benzaldehyde.

Mechanistic workflow for the reductive amination of fluorinated benzaldehydes.

Quantitative Yield Analysis

The following table summarizes the expected performance of fluorinated benzaldehydes under optimized reductive amination conditions. Data is synthesized from standard STAB and stepwise protocols,.

| Substrate | Amine Reactant | Protocol Type | Reducing Agent | Solvent | Time (h) | Isolated Yield (%) |

| 2-Fluorobenzaldehyde | Benzylamine (1° Strong) | Direct | NaBH(OAc)₃ | DCE | 2.0 | 92 |

| 3-Fluorobenzaldehyde | Morpholine (2° Strong) | Direct | NaBH(OAc)₃ | DCE | 1.5 | 95 |

| 4-Fluorobenzaldehyde | Aniline (1° Weak) | Direct | NaBH(OAc)₃ | THF + AcOH | 4.0 | 88 |

| 2,6-Difluorobenzaldehyde | Cyclohexylamine (1° Hindered) | Stepwise | 1. None, 2. NaBH₄ | MeOH | 6.0 | 84 |

Self-Validating Experimental Protocols

Protocol A: Direct Reductive Amination (Standard)

This protocol is optimized for unhindered fluorinated benzaldehydes reacting with secondary amines or strong primary amines.

1. Reaction Assembly:

-

In an oven-dried flask under N₂, dissolve the fluorinated benzaldehyde (1.0 equiv) and the amine (1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

-

Causality: A slight excess of amine ensures complete consumption of the valuable fluorinated aldehyde. DCE is chosen because it provides superior solubility for STAB and accelerates the reaction compared to THF.

2. Reduction:

-

Add Sodium Triacetoxyborohydride (STAB, 1.4 equiv) portion-wise at room temperature.

-

Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The UV-active aldehyde spot (R_f ~0.6) should disappear, replaced by a more polar, ninhydrin-active amine spot (R_f ~0.2). Proceed to workup only when the aldehyde is completely consumed.

3. Quench & Workup:

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to destroy unreacted STAB.

-